1-Methoxy-2-propyl acetate 1-Methoxy-2-propyl acetate Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 108-65-6; 84540-57-8
VCID: VC13314548
InChI: InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3
SMILES: CC(COC)OC(=O)C
Molecular Formula: C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3
Molecular Weight: 132.16 g/mol

1-Methoxy-2-propyl acetate

CAS No.: 108-65-6; 84540-57-8

Cat. No.: VC13314548

Molecular Formula: C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-2-propyl acetate - 108-65-6; 84540-57-8

Specification

CAS No. 108-65-6; 84540-57-8
Molecular Formula C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3
Molecular Weight 132.16 g/mol
IUPAC Name 1-methoxypropan-2-yl acetate
Standard InChI InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3
Standard InChI Key LLHKCFNBLRBOGN-UHFFFAOYSA-N
Impurities Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol.
SMILES CC(COC)OC(=O)C
Canonical SMILES CC(COC)OC(=O)C
Boiling Point 302 °F at 760 mmHg (USCG, 1999)
145-146 °C
BP: 145.8 °C at 101.325 kPa
BP: 302 °F = 150 °C = 423 K at 1 atm
146 °C
302 °F
Colorform Colorless liquid at 15 °C and 1 atm
Flash Point 114 °F (USCG, 1999)
42 °C
45.5 °C (113.9 °F) - closed cup
108 °F (42 °C) - closed cup
42 °C c.c.
Melting Point -66 °C

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-Methoxy-2-propyl acetate belongs to the class of glycol ether acetates, featuring a methoxy group (-OCH₃) at the first carbon and an acetate ester (-OAc) at the second carbon of a propyl backbone. Its InChIKey (LLHKCFNBLRBOGN-UHFFFAOYSA-N) reflects this arrangement, which contributes to its solubility in both polar and nonpolar solvents . The compound’s LogP value of 1.2 at 20°C indicates moderate hydrophobicity, enabling it to dissolve resins and polymers while remaining miscible with water up to 19.8 g/L at 25°C .

Thermodynamic and Physical Parameters

The compound’s physical properties are critical for its industrial utility:

PropertyValueConditions
Melting Point-87°C
Boiling Point145–146°CAt atmospheric pressure
Density0.970 g/mL25°C
Vapor Pressure3.7 mm Hg20°C
Refractive Index1.402
Flash Point43°C (110°F)Closed cup
Viscosity1.23 mm²/s

These properties make it suitable for high-temperature processes, such as photoresist formulations in semiconductor manufacturing, where controlled evaporation rates are essential .

Synthesis Methods

Continuous Esterification (Patent CN101337885B)

A patented method employs a two-stage fixed-bed reactor system for continuous production . Propylene glycol monomethyl ether (PGME) and acetic acid are fed into the first reactor, catalyzed by ion-exchange resins. The intermediate product is then distilled to remove water, with the organic phase recycled to enhance yield. Key steps include:

  • Reactor Configuration: Two fixed-bed reactors operating at 80–120°C.

  • Distillation: A distillation tower separates water, achieving a purity of >99% in the final product.

  • Recycling: Unreacted PGME and acetic acid are recovered via a lightness-removing column, reducing raw material costs .

This method achieves a high conversion rate (>95%) and is scalable for industrial production.

Radical Polymerization Initiator Approach

An alternative synthesis involves radical polymerization in a batch process . A monomer solution of 70 mol% compound (M-56) and 30 mol% (M-75) is prepared in 2-butanone, with dimethyl 2,2'-azobisisobutyrate as the initiator. The reaction proceeds at 80°C for 6 hours, followed by dilution with n-hexane and methanol. The lower aqueous layer is discarded, yielding a 60% pure PGMEA solution . While less efficient than continuous methods, this approach is valuable for specialty polymer synthesis.

Industrial Applications

Electronics and Photolithography

PGMEA’s high boiling point and low metal ion content make it ideal for photoresist solvents in semiconductor fabrication. It ensures uniform coating and minimizes defects during UV patterning .

Paints and Coatings

As a slow-evaporating solvent, it enhances flow and leveling in automotive and industrial coatings. Its compatibility with epoxy and acrylic resins reduces viscosity without compromising film integrity .

Pharmaceutical Intermediates

The compound’s stability under acidic conditions facilitates its use in synthesizing drug delivery matrices, particularly in controlled-release formulations .

Regulatory Compliance

Global Standards

  • EPA: Listed under the Substance Registry System (SRS) for monitored use .

  • FDA: Assigned UNII PA7O2U6S2Q, approved for indirect food contact applications .

  • EU REACH: Compliant with registration requirements for industrial solvents .

Transportation

Classified under UN 3271 (Packing Group III), PGMEA requires hazard labeling during transport. Grounding and bonding are essential to prevent static discharge .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator